![molecular formula C14H14BrClN2O2 B2831865 2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride CAS No. 1795434-54-6](/img/structure/B2831865.png)
2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride
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Overview
Description
“2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride” is a chemical compound with the CAS Number: 1795434-54-6 . It has a molecular weight of 357.63 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “this compound”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H13BrN2O2.ClH/c1-19-13-5-3-2-4-12 (13)17-14 (18)10-7-6-9 (15)8-11 (10)16;/h2-8H,16H2,1H3, (H,17,18);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, benzamides in general can undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 357.63 . More detailed properties such as melting point, boiling point, and solubility would require further experimental analysis.Scientific Research Applications
Synthetic Chemistry Applications
- Intermediate for Pharmacologically Active Compounds : Compounds with similar structures serve as intermediates in the synthesis of pharmacologically active molecules. For instance, benzamide derivatives are synthesized as potential CCR5 antagonists, highlighting the role of similar compounds in developing treatments for conditions like HIV (Ikemoto et al., 2005).
Safety and Hazards
Future Directions
The future directions for “2-amino-4-bromo-N-(2-methoxyphenyl)benzamide hydrochloride” and similar compounds could involve further exploration of their synthesis methods, potential applications in the pharmaceutical industry, and their role as intermediates in the synthesis of therapeutic agents . As the American Chemical Society’s Green Chemistry Institute Pharmaceutical Round Table has identified amide formation as a priority area of research in the pharmaceutical industry , there is potential for future research in this area.
properties
IUPAC Name |
2-amino-4-bromo-N-(2-methoxyphenyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2.ClH/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16;/h2-8H,16H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMIOKHLWAATBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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